
Erythrosine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythrosine B, also known as Red No. 3, is a synthetic red dye belonging to the xanthene class of dyes. It is widely used in foodstuffs, cosmetics, medicines, and textiles due to its vibrant color and fluorescent properties . This compound is known for its high molar absorption and singlet oxygen quantum yield, making it useful in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: Erythrosine B is synthesized through the iodination of fluorescein. The process involves the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as sodium iodate, under acidic conditions. The reaction typically proceeds as follows: [ \text{Fluorescein} + 4 \text{I}_2 + \text{NaIO}_3 \rightarrow \text{this compound} + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination of fluorescein using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for use in food and other applications .
化学反応の分析
Types of Reactions: Erythrosine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can lead to the removal of iodine atoms, resulting in deiodinated derivatives.
Substitution: this compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deiodinated derivatives.
Substitution: Substituted derivatives with different functional groups
科学的研究の応用
Erythrosine B has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photodynamic therapy and as a fluorescent probe in various chemical assays.
Biology: Functions as a vital dye for staining dead cells in cell viability assays.
Industry: Employed in the food industry as a colorant and in the textile industry for dyeing fabrics.
作用機序
Erythrosine B exerts its effects through various mechanisms:
Photosensitization: Upon light activation, this compound generates reactive oxygen species (ROS), including singlet oxygen, which can damage cellular components and lead to cell death.
Inhibition of Proteases: this compound has been found to inhibit the NS2B-NS3 protease of flaviviruses, reducing viral replication.
類似化合物との比較
特性
分子式 |
C20H6I4Na2O5 |
|---|---|
分子量 |
879.9 g/mol |
IUPAC名 |
disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
InChIキー |
RAGZEDHHTPQLAI-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)
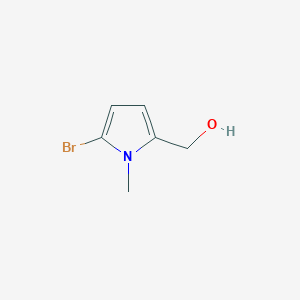

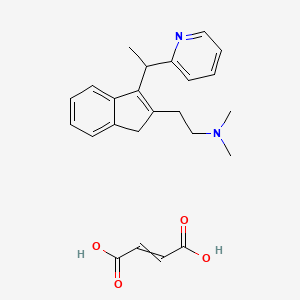
![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
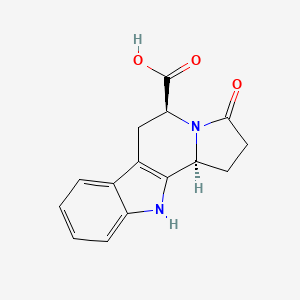

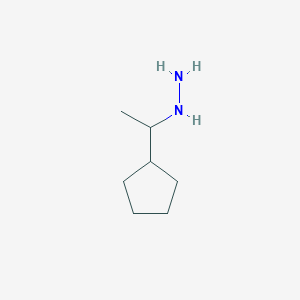
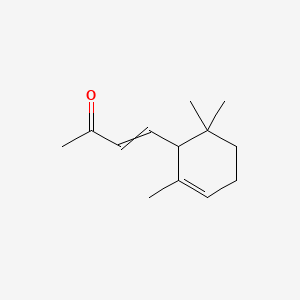

![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)
